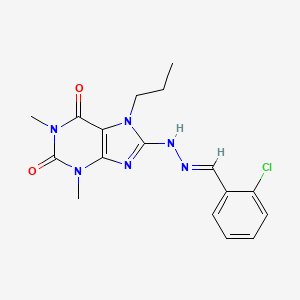
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid is a synthetic organic compound with the molecular formula C17H14Br4O4 It is a derivative of diphenolic acid, characterized by the presence of bromine atoms and hydroxyl groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid typically involves the condensation reaction of phenol with levulinic acid in the presence of a Brønsted acid catalyst, such as hydrochloric acid . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The bromination of the phenolic rings is achieved using bromine or a brominating agent under specific conditions to introduce the bromine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like ammonia (NH3) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of microbial growth or modulation of biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-target agent .
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: Lacks bromine atoms, making it less effective as an antimicrobial agent.
4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid: Contains chlorine atoms instead of bromine, which may alter its chemical reactivity and biological activity.
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid: Contains nitro groups, which can significantly change its chemical properties and applications.
Uniqueness
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid is unique due to the presence of bromine atoms, which enhance its antimicrobial properties and make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
16733-29-2 |
|---|---|
Molecular Formula |
C17H14Br4O4 |
Molecular Weight |
601.9 g/mol |
IUPAC Name |
4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C17H14Br4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23) |
InChI Key |
OFLOJYUEVWVCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B11972801.png)

![8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11972815.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972833.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972845.png)
![N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11972848.png)


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972874.png)



